4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
The compound “4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups, including a benzenesulfonyl group, a benzyl group, a methyl group, a thiophene ring, and an oxazole ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and thiophene) and heterocyclic ring (oxazole) could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzenesulfonyl group is known to participate in substitution reactions . The oxazole ring, being a heterocycle, could also engage in various reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
C-H Imidation and Aminobromination of Heterocycles
Research demonstrates practical applications in the C-H imidation of five-membered heterocycles under metal-free conditions, highlighting the compound's relevance in organic synthesis. Additionally, it's involved in the first dual C-H bond aminobromination of thiophenes, supporting its utility in developing novel heterocyclic compounds with potential applications across various chemical synthesis processes (Sun et al., 2019).
Antimicrobial Activities
Another research avenue explores the synthesis of new triazole derivatives, including compounds related to 4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine, showcasing their potential antimicrobial activities. This application is significant for the development of new antibacterial agents, which is crucial for addressing the rising issue of antibiotic resistance (Bektaş et al., 2007).
Enzyme Inhibition
The compound has also been implicated in studies related to enzyme inhibition, such as carbonic anhydrase inhibitors. These studies provide insights into its potential application in the development of therapeutic agents targeting various diseases by modulating enzyme activity, demonstrating its versatility beyond a single research focus (Casini et al., 2002).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. The compound could also pose health hazards if ingested, inhaled, or comes into contact with the skin .
Future Directions
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(26-21)18-13-8-14-27-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGHDMLVLOMLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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